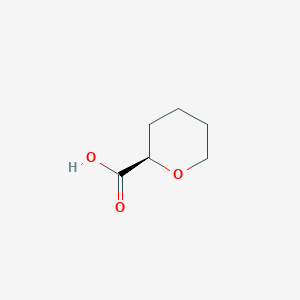

(2R)-Oxane-2-carboxylic acid

描述

Contextualization within Cyclic Ether Chemistry and Chiral Systems

Cyclic ethers, such as the oxane ring, are fundamental structural motifs found in a vast array of natural products and pharmaceuticals. Their presence can influence a molecule's polarity, solubility, and conformational rigidity. The introduction of a chiral center, as seen in (2R)-oxane-2-carboxylic acid, adds a layer of complexity and specificity. Chirality is a key determinant of biological activity, as stereoisomers of a compound can exhibit vastly different, and sometimes even opposing, physiological effects. The synthesis and utilization of enantiomerically pure compounds like this compound are central to the field of asymmetric synthesis, a critical area in modern drug discovery and development. The preparation of this specific enantiomer can be achieved through the resolution of a racemic mixture. For instance, racemic tetrahydropyran-2-carboxylic acid has been successfully separated using the chiral resolving agent quinine. tandfonline.com This process yields both the (+) and (-) enantiomers, with specific optical rotations reported as [α]D +9.45° and -9.74° respectively, in methanol. tandfonline.com

Significance of Oxane-2-carboxylic Acid Scaffolds in Synthetic and Biological Sciences

The oxane-2-carboxylic acid scaffold is a recurring structural unit in numerous complex natural products and medicinally important compounds. Its rigid, yet conformationally flexible, nature makes it an attractive building block for constructing intricate molecular architectures. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation or esterification, allowing for its incorporation into larger molecules.

The biological importance of this scaffold is underscored by its presence in a variety of bioactive molecules. These include compounds with potential applications as enzyme inhibitors and other therapeutic agents. The oxane ring can mimic carbohydrate moieties, enabling these molecules to interact with biological targets like enzymes and receptors that typically bind sugars. This mimicry is a valuable strategy in the design of glycomimetic drugs.

Table 1: Examples of Complex Molecules Containing the Oxane-2-Carboxylic Acid Moiety

| Compound Name | Context/Significance |

| (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[6-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | A flavonoid-7-O-glucuronide, a type of compound found in plants with potential biological activities. |

| (2R,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid derivatives | Complex polysaccharide derivatives with relevance in biological studies, where the oxane ring acts as a core structural element. |

| Azane;3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid | A structurally complex molecule where the oxane-2-carboxylic acid is linked to a cyclohexyl ether, indicating its use as a scaffold for diverse substituents. |

This table is illustrative and not exhaustive.

Overview of Current Research Trajectories and Gaps for this compound

Current research involving the oxane-2-carboxylic acid framework is largely concentrated on the synthesis and biological evaluation of its complex derivatives. rsc.orgnih.gov The primary focus is on utilizing the chiral scaffold of this compound as a starting material or a key intermediate in the total synthesis of natural products or in the generation of compound libraries for drug discovery. whiterose.ac.uk

A noticeable gap in the existing body of scientific literature is the limited investigation into the intrinsic biological activities of this compound itself. While its role as a structural component is well-appreciated, there is a scarcity of studies dedicated to exploring its own potential as a bioactive agent. This represents an untapped area of research. Future investigations could focus on the standalone pharmacological profile of this compound and its simpler derivatives, potentially uncovering new therapeutic applications. Furthermore, while methods for the resolution of the racemic acid have been reported, the development of more efficient and scalable enantioselective synthetic routes to directly obtain this compound remains a pertinent area for synthetic chemists.

Table 2: Physicochemical Properties of Oxane-2-carboxylic Acid

| Property | Value |

| Molecular Formula | C6H10O3 |

| Molecular Weight | 130.14 g/mol |

| Synonyms | (R)-Tetrahydro-2H-pyran-2-carboxylic acid |

Data sourced from PubChem CID 12528148 for the (S)-enantiomer, properties are identical for the (R)-enantiomer.

Structure

3D Structure

属性

IUPAC Name |

(2R)-oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2,(H,7,8)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAYFGXOFCEZRW-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCO[C@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501427 | |

| Record name | (2R)-Oxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105499-34-1 | |

| Record name | 2H-Pyran-2-carboxylic acid, tetrahydro-, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105499-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-Oxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-oxane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2r Oxane 2 Carboxylic Acid and Its Derivatives

Asymmetric Synthesis Strategies for Enantioselective Production of (2R)-Oxane-2-carboxylic Acid

The enantioselective synthesis of this compound hinges on establishing the chiral center at the C2 position. This is typically achieved through asymmetric catalysis or the use of chiral auxiliaries during the formation of the oxane ring.

Chiral Auxiliaries and Catalysis in Stereocontrolled Oxane Ring Formation

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of this compound synthesis, an auxiliary can be attached to an acyclic precursor to bias the intramolecular cyclization, leading to the desired enantiomer.

One common strategy involves the use of Evans oxazolidinone auxiliaries. rsc.org An acyclic precursor, such as a 5-hydroxy-alkenoic acid, can be coupled to a chiral oxazolidinone. The auxiliary then directs the stereoselective cyclization, for example, an intramolecular oxymercuration or halocyclization, to form the oxane ring with high diastereoselectivity. Subsequent removal of the auxiliary reveals the enantiomerically enriched this compound. Camphorsultams and pseudoephedrine-based auxiliaries also serve as effective controllers in various asymmetric transformations. wikipedia.orgsigmaaldrich.com

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Reference |

|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylations, aldol reactions | rsc.org |

| Camphorsultam | Asymmetric Diels-Alder, alkylations | wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation of amides | wikipedia.org |

Catalytic asymmetric methods offer an alternative, more atom-economical approach. Lewis acid-catalyzed intramolecular Prins-type cyclizations can be used to construct oxane rings. nih.gov By employing a chiral Lewis acid catalyst, the cyclization of an appropriate acyclic precursor, like a δ,ε-unsaturated alcohol, can proceed enantioselectively to furnish the chiral oxane skeleton. Similarly, transition metal catalysis, for instance with Palladium(II), can facilitate the stereocontrolled cyclization of ε-hydroxy allylic alcohols via an oxypalladation process to form substituted tetrahydrofurans, a principle that can be extended to oxane ring formation. nih.gov

Enzymatic Synthesis Approaches for Chiral Carboxylic Acids

Enzymatic methods provide a powerful tool for obtaining enantiopure compounds under mild reaction conditions. For the synthesis of chiral carboxylic acids, enzymes such as lipases and esterases are particularly useful for kinetic resolution. nih.gov

In a typical kinetic resolution scenario, a racemic mixture of an ester of oxane-2-carboxylic acid is subjected to enzymatic hydrolysis. The enzyme will selectively hydrolyze one enantiomer (e.g., the (R)-ester) at a much faster rate than the other, leading to a mixture of enantiomerically enriched this compound and the unreacted (S)-ester. These can then be separated by standard chemical techniques. The choice of enzyme and reaction conditions is crucial for achieving high enantiomeric excess (ee). This method has been successfully applied to the synthesis of a wide range of chiral molecules. nih.gov

Functionalization of the Oxane Ring System

Once the chiral oxane core is synthesized, its functionalization allows for the creation of diverse derivatives. This can involve substitution on the ring itself or modification of the carboxylic acid group.

Regioselective and Stereoselective Substitutions on the Oxane Core

The functionalization of the saturated oxane ring requires strategies to activate specific C-H bonds. The reactivity of the ring carbons can be influenced by the ring oxygen and the C2-carboxylic acid group. Carbons adjacent to the ring oxygen (C6) are activated towards radical abstraction or metallation.

Regioselectivity refers to the preference for reaction at one position over another, while stereoselectivity is the preference for the formation of one stereoisomer over another. masterorganicchemistry.com For instance, radical halogenation might preferentially occur at the C6 position. Subsequent nucleophilic substitution would allow for the introduction of various functional groups. The stereochemical outcome of such substitutions would depend on the reaction mechanism; an SN2 reaction would lead to inversion of stereochemistry, while an SN1 reaction could result in a mixture of stereoisomers. masterorganicchemistry.com More advanced methods, such as directed C-H activation using a transition metal catalyst coordinated to the carboxylic acid or a derivative, could provide high regioselectivity and stereoselectivity for functionalizing the C3, C4, or C5 positions.

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be converted into a wide array of other functional groups. thermofisher.com These transformations are fundamental for creating derivatives and building analog libraries.

Standard organic transformations can be applied:

Esterification: Reaction with an alcohol under acidic conditions or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) yields the corresponding ester.

Amide Formation: Activation of the carboxylic acid (e.g., to an acyl chloride or using peptide coupling reagents like EDAC) followed by reaction with a primary or secondary amine produces an amide. thermofisher.com

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol, (2R)-(oxan-2-yl)methanol.

Curtius or Hofmann Rearrangement: These reactions can be used to convert the carboxylic acid (via an acyl azide intermediate in the Curtius rearrangement) into an amine at the C2 position, with loss of the carboxyl carbon.

Table 2: Common Modifications of the Carboxylic Acid Group

| Reagent(s) | Product Functional Group | Reaction Type | Reference |

|---|---|---|---|

| R-OH, H⁺ or DCC | Ester | Esterification | thermofisher.com |

| SOCl₂, then R₂NH | Amide | Amide Coupling | thermofisher.com |

| 1. LiAlH₄, 2. H₂O | Primary Alcohol | Reduction |

Derivatization Strategies for Analog Libraries

The creation of analog libraries from a core scaffold like this compound is a cornerstone of modern medicinal chemistry. By systematically applying the functionalization and modification reactions described above, a large number of structurally related compounds can be synthesized and screened for biological activity.

A common strategy involves a divergent synthetic approach. First, the carboxylic acid moiety of this compound is converted into a highly reactive intermediate, such as an acyl chloride. This intermediate can then be reacted in parallel with a library of diverse nucleophiles (e.g., various amines, alcohols, thiols) to rapidly generate a library of amides, esters, and thioesters.

Alternatively, functionalization of the oxane ring at a specific position can be followed by modification of the carboxylic acid. For example, if a hydroxyl group is introduced at the C4 position, this new functional group can be further derivatized (e.g., through etherification or acylation) in combination with various modifications at the C2 carboxylic acid position. This combinatorial approach allows for the exploration of the chemical space around the this compound scaffold to identify structure-activity relationships.

Synthesis of Oxane-2-carboxylic Acid Esters, Amides, and Acid Halides

The conversion of the carboxylic acid functionality in this compound into its corresponding esters, amides, and acid halides is fundamental to its utility as a versatile synthetic intermediate. These transformations follow well-established principles of organic chemistry, tailored to the specific properties of the oxane ring system.

Esters: The esterification of this compound is commonly achieved through the Fischer esterification method. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and to drive it towards the ester product, water is typically removed as it is formed. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk

A general representation of this reaction is as follows:

This compound + R'OH ⇌ (2R)-Oxane-2-carboxylate ester + H₂O (in the presence of H⁺)

Alternative methods for ester synthesis involve the reaction of the carboxylate salt of this compound with a primary alkyl halide, proceeding through an SN2 mechanism. youtube.com This approach is particularly useful for introducing thermally sensitive or sterically hindered alcohol moieties.

Amides: The synthesis of amides from this compound can be accomplished through several routes. A common laboratory-scale method involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with a primary or secondary amine. libretexts.org

Direct amidation methods are also gaining prominence due to their atom economy and often milder reaction conditions. These methods can employ coupling reagents to facilitate the formation of the amide bond directly from the carboxylic acid and the amine.

Acid Halides: Acid halides, particularly acid chlorides, are highly reactive derivatives of carboxylic acids and serve as key intermediates in the synthesis of esters and amides. The conversion of this compound to its acid chloride is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.orglibretexts.orgchemguide.co.ukmasterorganicchemistry.com These reactions proceed readily, often with the evolution of gaseous byproducts, which helps to drive the reaction to completion.

The general reaction with thionyl chloride can be depicted as:

This compound + SOCl₂ → (2R)-Oxane-2-carbonyl chloride + SO₂ + HCl

The choice of reagent can influence the reaction conditions and the purification strategy for the resulting acid halide.

Incorporation into Complex Molecular Architectures

As a chiral building block, this compound and its derivatives are invaluable in the stereoselective synthesis of complex natural products and pharmaceutically active compounds. nih.gov The defined stereochemistry at the C2 position of the oxane ring allows for the introduction of a specific spatial arrangement into the target molecule, which is often crucial for its biological activity.

Synthetic Challenges and Optimization in this compound Production

The production of enantiomerically pure this compound presents several synthetic challenges that necessitate careful optimization of reaction conditions.

A primary challenge lies in the stereoselective synthesis of the chiral center at the C2 position. Achieving high enantiomeric excess is critical for its application as a chiral building block. Various strategies, including asymmetric catalysis and the use of chiral auxiliaries, are employed to control the stereochemistry during the synthesis of the oxane ring or its precursors.

Furthermore, the purification of the final product to remove any residual starting materials, reagents, and byproducts is crucial to ensure its suitability for subsequent synthetic transformations. On an industrial scale, the development of robust and scalable purification methods is a key consideration.

Optimization of the synthetic route often focuses on several key aspects:

Enantioselectivity: Achieving the highest possible enantiomeric excess.

Process Efficiency: Reducing the number of synthetic steps, minimizing reaction times, and using cost-effective and environmentally benign reagents and solvents.

Scalability: Ensuring that the synthetic protocol can be safely and efficiently scaled up for large-scale production.

Stereochemical Investigations and Control in 2r Oxane 2 Carboxylic Acid

Importance of the (2R)-Configuration in Oxane-2-carboxylic Acid Systems

Chirality is a key feature in many biologically active molecules, as the therapeutic or physiological effects of a compound are often dependent on the specific arrangement of its atoms. libretexts.orgnii.ac.jp Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different biological activities because biological systems, such as enzymes and receptors, are themselves chiral. libretexts.org

For (2R)-Oxane-2-carboxylic acid, the designation "(2R)" specifies the absolute configuration at the chiral center (carbon-2 of the oxane ring). This precise three-dimensional structure is crucial for its molecular recognition and interaction with other chiral molecules. In pharmaceutical and agrochemical contexts, one enantiomer is often responsible for the desired biological effect, while the other may be less active or even produce unwanted effects. researchgate.net Therefore, obtaining the enantiomerically pure (2R)-form is essential for studying its specific bioactivity and for its potential use as a specialized building block in the synthesis of more complex chiral molecules, such as pharmaceuticals. nih.gov The carboxylic acid functional group, in particular, is a vital scaffold in many drugs, and its spatial orientation within a chiral molecule can significantly influence properties like solubility and binding affinity. researchgate.netfrontiersin.org

Enantiomeric Resolution Techniques for Oxane-2-carboxylic Acid Isomers

The synthesis of chiral compounds from achiral starting materials often results in a racemic mixture, which is a 50:50 mixture of both enantiomers ((2R) and (2S)). libretexts.org Since enantiomers possess identical physical properties like boiling point and solubility, their separation, a process known as resolution, requires specialized techniques. libretexts.orgpressbooks.pub

A primary and widely used method for resolving racemic carboxylic acids is chemical resolution via diastereomeric salt formation . This process involves three main steps:

Reaction with a Chiral Resolving Agent: The racemic mixture of oxane-2-carboxylic acid is treated with an enantiomerically pure chiral base, such as (R)-1-phenylethylamine or an alkaloid like brucine. pressbooks.pub This acid-base reaction forms a mixture of two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base].

Separation of Diastereomers: Unlike enantiomers, diastereomers have different physical properties, including solubility in a given solvent. libretexts.org This difference allows them to be separated by methods like fractional crystallization. One diastereomeric salt will typically crystallize out of the solution first, allowing it to be isolated by filtration. youtube.com

Regeneration of the Enantiomer: After separation, the pure diastereomeric salt is treated with a strong acid (e.g., HCl) to protonate the carboxylate and regenerate the enantiomerically pure carboxylic acid, in this case, this compound. The chiral amine can also be recovered for reuse. pressbooks.pub

Other modern techniques for enantiomeric resolution include:

Chromatographic Resolution: This involves using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). mdpi.commdpi.com The racemic mixture is passed through a column where one enantiomer interacts more strongly with the chiral phase, causing the enantiomers to travel through the column at different rates and elute separately. mdpi.comscas.co.jp

Enzymatic Resolution: This technique utilizes enzymes that selectively catalyze a reaction on only one of the enantiomers in the racemic mixture, a process known as kinetic resolution. nih.gov This allows for the separation of the unreacted enantiomer from the newly formed product.

Table 1: Comparison of Enantiomeric Resolution Techniques for Oxane-2-carboxylic Acid

| Technique | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties (e.g., solubility), allowing separation by crystallization. libretexts.org | Scalable for large quantities, well-established, and cost-effective. tcichemicals.com | Success is dependent on finding a suitable resolving agent and crystallization conditions; can be labor-intensive. |

| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to separation based on retention time. scas.co.jp | High separation efficiency, applicable to small quantities, and can be used for both analytical and preparative scales. researchgate.net | High cost of chiral columns and solvents; may not be suitable for large-scale industrial separation. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer, converting it to a different compound, while leaving the other enantiomer untouched. nih.gov | High enantioselectivity, reactions occur under mild conditions. | Limited by enzyme availability and stability; maximum theoretical yield for the desired enantiomer is 50%. |

Stereochemical Purity Assessment and Enantiomeric Excess Determination Methodologies

Following a resolution procedure, it is crucial to assess its success by determining the stereochemical purity of the product. This is quantified by the enantiomeric excess (ee), which measures how much more of one enantiomer is present compared to the other.

The most common and accurate method for determining the enantiomeric excess of chiral carboxylic acids is chiral high-performance liquid chromatography (HPLC) . scas.co.jpresearchgate.net The sample containing this compound is injected into an HPLC system equipped with a chiral stationary phase. The two enantiomers interact differently with the chiral column, resulting in their separation. chiraltech.com The detector measures the amount of each enantiomer as it exits the column, and the enantiomeric excess is calculated from the relative areas of the two peaks in the resulting chromatogram.

Other methodologies for assessing stereochemical purity include:

Gas Chromatography (GC): Similar to HPLC, GC can be used with a chiral stationary phase to separate and quantify volatile derivatives of the enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent, it is possible to distinguish between the NMR spectra of the two enantiomers, allowing for the determination of their ratio.

Table 2: Analytical Methods for Enantiomeric Excess (ee) Determination

| Method | Principle of Operation | Typical Application |

| Chiral HPLC | Enantiomers are separated on a chiral stationary phase, and their relative concentrations are determined by a detector (e.g., UV). chiraltech.com | Routine and highly accurate determination of ee for a wide range of chiral compounds, including carboxylic acids. scas.co.jp |

| Chiral GC | Volatilized enantiomers (or their derivatives) are separated in a capillary column coated with a chiral stationary phase. | Analysis of volatile or semi-volatile chiral compounds. |

| NMR Spectroscopy | A chiral auxiliary is added to the sample, which induces a chemical shift difference between the signals of the two enantiomers. | Structural confirmation and purity assessment; can determine ee without physical separation. |

Impact of Stereochemistry on Molecular Conformation and Reactivity

The stereochemistry at the C2 position of this compound has a direct and significant influence on its three-dimensional shape (conformation) and, consequently, its chemical reactivity. The oxane ring, like cyclohexane, is not planar and preferentially adopts a stable, low-energy "chair" conformation. libretexts.org In this conformation, substituents on the ring can occupy one of two positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the side of the ring). libretexts.orglibretexts.org

These two chair conformations can interconvert through a process called a ring-flip. libretexts.org For a substituted oxane like this compound, the ring-flip converts an axial carboxyl group into an equatorial one, and vice versa. masterorganicchemistry.com

The two conformations are not equal in energy. The conformer with the carboxyl group in the equatorial position is significantly more stable. masterorganicchemistry.com This is because an axial substituent experiences steric hindrance from the other axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions), which is a destabilizing effect. masterorganicchemistry.com The bulkier the substituent, the stronger this repulsion, and the greater the preference for the equatorial position.

Table 3: Comparison of Axial and Equatorial Conformers of this compound

| Feature | Axial Conformer | Equatorial Conformer |

| Relative Energy | Higher | Lower (More Stable) masterorganicchemistry.com |

| Steric Hindrance | Significant (1,3-diaxial interactions) masterorganicchemistry.com | Minimal |

| Thermodynamic Stability | Less stable | More stable |

| Population at Equilibrium | Lower | Higher (Predominant conformer) masterorganicchemistry.com |

| Reactivity of -COOH Group | Lower (Sterically hindered) | Higher (Sterically accessible) nih.gov |

Spectroscopic and Crystallographic Characterization of 2r Oxane 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of (2R)-Oxane-2-carboxylic Acid

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete picture of the atomic connectivity and spatial arrangement of this compound can be assembled.

The proton (¹H) NMR spectrum of this compound displays characteristic signals for the protons of the tetrahydropyran (B127337) ring and the carboxylic acid group. The acidic proton of the carboxyl group (–COOH) is typically observed as a broad singlet at a downfield chemical shift, generally in the range of 10-12 ppm, due to significant deshielding and hydrogen bonding. libretexts.org The proton on the chiral center (C2), being adjacent to both the ring oxygen and the carbonyl group, is expected to resonate at a distinct downfield position compared to the other ring protons. Protons on carbons adjacent to a carbonyl group typically resonate in the 2.0-3.0 ppm region. libretexts.orglibretexts.org

The carbon-13 (¹³C) NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and characteristically appears in the 165-185 ppm region of the spectrum. pressbooks.pub The C2 carbon, bonded to two electronegative oxygen atoms, will also be shifted downfield relative to the other aliphatic carbons of the oxane ring.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| COOH | 10.0 - 12.0 (broad singlet) | 170 - 180 |

| H2/C2 | 3.8 - 4.2 (multiplet) | 70 - 80 |

| H3/C3 | 1.5 - 2.0 (multiplet) | 25 - 35 |

| H4/C4 | 1.4 - 1.8 (multiplet) | 20 - 30 |

| H5/C5 | 1.5 - 2.0 (multiplet) | 25 - 35 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary based on solvent and concentration.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are employed to establish proton-proton (¹H-¹H) coupling networks. A COSY spectrum would reveal correlations between adjacent protons in the oxane ring, allowing for the unambiguous assignment of each signal by tracing the connectivity from one proton to its neighbors.

The stereochemistry of this compound is confirmed using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment identifies protons that are close in space, regardless of their bonding connectivity. For the (2R) enantiomer, specific NOE correlations would be expected between the proton at C2 and other protons on the same face of the chair-like conformation of the oxane ring. By analyzing these spatial relationships, the relative stereochemistry of the substituents on the ring can be determined.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C6H10O3), the exact mass is 130.06299 g/mol . dempochem.com HRMS can confirm the elemental composition of the molecule by distinguishing its exact mass from other compounds that may have the same nominal mass. The molecular ion peak [M]+• would be observed, along with potential adducts such as [M+H]+ or [M+Na]+ depending on the ionization technique used (e.g., Electrospray Ionization - ESI).

Tandem mass spectrometry (MS/MS) involves the selection and subsequent fragmentation of a specific precursor ion, typically the molecular ion. The resulting product ions provide valuable information about the molecule's structure. For carboxylic acids, characteristic fragmentation pathways include the cleavage of bonds adjacent to the carbonyl group. libretexts.org

Common fragmentation patterns for this compound would likely include:

Loss of a hydroxyl radical ([M-OH]+): Resulting in a prominent peak at m/z 113.

Loss of the carboxyl group ([M-COOH]+): Leading to a fragment at m/z 85, corresponding to the tetrahydropyranyl cation. libretexts.org

Alpha-cleavage: Cleavage of the C-C bond between the carbonyl group and the ring, which can lead to the formation of an acylium ion (R-CO+). libretexts.org

Ring-opening fragmentation: The oxane ring can undergo cleavage, leading to a series of smaller fragment ions.

Interactive Table: Predicted Key Mass Spectrometry Fragments for this compound.

| Fragment Ion | Proposed Structure / Loss | Predicted m/z |

|---|---|---|

| [M]+• | Molecular Ion | 130 |

| [M-OH]+ | Loss of •OH from carboxylic acid | 113 |

| [M-H₂O]+• | Loss of water | 112 |

| [M-COOH]+ | Loss of •COOH from the ring | 85 |

Note: The relative intensities of these fragments depend on the ionization method and energy used.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure of this compound

While NMR and MS provide data on the molecule's structure and connectivity, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state and can be used to establish the absolute configuration.

Although specific crystal structure data for this compound is not publicly available, analysis of a closely related compound, 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, provides insight into the expected structural features. researchgate.net For this compound, a suitable single crystal would be grown and subjected to X-ray diffraction. The diffraction pattern would be used to solve the crystal structure, yielding precise information on bond lengths, bond angles, and torsion angles.

The analysis would reveal the preferred conformation of the oxane ring (typically a chair conformation) and the orientation of the carboxylic acid group relative to the ring. Crucially, by using anomalous dispersion techniques, the absolute configuration at the C2 chiral center could be definitively confirmed as (R). The crystal packing would likely be dominated by intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, often forming dimeric structures. researchgate.net

Interactive Table: Hypothetical Crystallographic Data for this compound.

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁ (a common chiral space group) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Molecules per unit cell (Z) | e.g., 2 or 4 |

| Key Conformation Feature | Chair conformation of the oxane ring |

| Key Packing Feature | Hydrogen-bonded dimers via carboxylic acid groups |

Note: This table is illustrative of the data that would be obtained from an X-ray crystallographic analysis.

Chromatographic Methods for Purity and Isomeric Separation of this compound

The assessment of enantiomeric purity and the separation of this compound from its (S)-enantiomer are critical for its application in various scientific fields. Chromatographic techniques are paramount for achieving this, offering high-resolution separation and accurate quantification of the individual enantiomers. The principal strategies employed involve either direct separation on a chiral stationary phase (CSP) or indirect separation following derivatization to diastereomers, which can then be resolved on a standard achiral stationary phase. High-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and gas chromatography (GC) are all applicable methods, each with its own set of advantages and specific procedural requirements.

High-Performance Liquid Chromatography (HPLC)

HPLC stands as a primary tool for the enantiomeric separation of chiral carboxylic acids like this compound. The versatility of HPLC allows for both direct and indirect chiral resolution.

Direct Chiral HPLC: This is often the preferred method due to its directness and reduced sample preparation time. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including carboxylic acids.

For the separation of this compound, a normal-phase HPLC method is typically effective. This involves a non-polar mobile phase, commonly a mixture of a hydrocarbon solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol. The addition of a small amount of a strong acid, for instance, trifluoroacetic acid (TFA), to the mobile phase is crucial. The acid serves to suppress the ionization of the carboxylic acid group, which minimizes peak tailing and improves the chiral recognition by the stationary phase. The separation mechanism on these polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which collectively contribute to the differential retention of the enantiomers.

Below is an illustrative data table detailing typical parameters for the direct chiral HPLC separation of a small aliphatic cyclic ether carboxylic acid, analogous to this compound.

| Parameter | Value |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time (R)-enantiomer | 8.5 min |

| Retention Time (S)-enantiomer | 10.2 min |

| Resolution (Rs) | > 2.0 |

Indirect Chiral HPLC: An alternative approach involves the derivatization of the racemic oxane-2-carboxylic acid with a chiral resolving agent to form a pair of diastereomers. These diastereomers possess distinct physical properties and can be separated on a conventional achiral stationary phase, such as a C18 column in reversed-phase mode. Common chiral derivatizing agents for carboxylic acids include chiral amines or alcohols. Once separated, the diastereomers can be hydrolyzed to yield the individual, enantiomerically pure carboxylic acids. While this method is effective, it requires additional reaction and purification steps.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography offers a simpler and more rapid method for the qualitative assessment of enantiomeric purity, particularly through the indirect approach. Similar to indirect HPLC, the racemic mixture of oxane-2-carboxylic acid is first derivatized with a chiral agent to form diastereomers. For instance, reaction with a chiral amine, such as (1R,2R)-(-)-1-(4-nitrophenyl)-2-amino-1,3-propanediol, in the presence of a coupling agent, yields diastereomeric amides. nih.gov These diastereomers can then be spotted onto a standard silica (B1680970) gel TLC plate and developed with an appropriate mobile phase, typically a mixture of non-polar and polar organic solvents. The difference in the polarity of the diastereomers leads to different retention factors (Rf values), allowing for their visual separation under UV light or after staining. This method is particularly useful for monitoring the progress of asymmetric syntheses or resolutions.

An example of a TLC system for the separation of diastereomeric amides of a chiral carboxylic acid is presented in the following table:

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Toluene / Ethyl Acetate (8:2, v/v) |

| Visualization | UV light (254 nm) |

| Rf (Diastereomer 1) | 0.45 |

| Rf (Diastereomer 2) | 0.55 |

Gas Chromatography (GC)

Gas chromatography is a high-resolution technique that can also be employed for the chiral separation of this compound, although it necessitates derivatization to increase the compound's volatility. The carboxylic acid is typically converted into a more volatile ester, for example, a methyl or ethyl ester. The resulting racemic ester mixture is then injected onto a GC column containing a chiral stationary phase. Cyclodextrin-based CSPs are commonly used for this purpose in capillary GC. The enantiomers of the ester will exhibit different interactions with the chiral stationary phase, resulting in their separation and elution at different retention times. The flame ionization detector (FID) is a common detector for this type of analysis. This method provides excellent sensitivity and resolution for the quantitative determination of enantiomeric excess.

A representative data table for the chiral GC analysis of a methyl ester of a small cyclic ether carboxylic acid is provided below.

| Parameter | Value |

| Column | Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), then ramp to 180 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

| Retention Time (R)-enantiomer ester | 12.3 min |

| Retention Time (S)-enantiomer ester | 12.8 min |

Computational and Theoretical Chemistry Studies on 2r Oxane 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of (2R)-Oxane-2-carboxylic Acid

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of this compound. These methods, grounded in the principles of quantum mechanics, provide a detailed description of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT calculations can determine various properties of this compound, such as its optimized geometry, vibrational frequencies, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

DFT studies would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. The results of such calculations provide insights into the molecule's reactivity, with the HOMO region indicating the likely site for electrophilic attack and the LUMO region suggesting the site for nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -0.25 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | 0.08 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 0.33 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule. |

Note: The values in this table are representative and would be determined through specific DFT calculations.

Conformational Analysis via Computational Methods

The flexible six-membered oxane ring and the rotatable carboxylic acid group of this compound mean that the molecule can exist in several different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and to determine the energy barriers between them.

Computational methods, often in conjunction with DFT or other quantum mechanical approaches, are employed to perform a systematic search of the conformational space. This typically involves rotating the key dihedral angles in the molecule and calculating the potential energy of each resulting structure. The most stable conformations are those with the lowest energy. For the oxane ring, chair and boat conformations are typically considered, while for the carboxylic acid group, syn and anti conformations of the O=C-O-H dihedral angle are of interest. It is generally understood that the syn conformation of carboxylic acids is the preferred state.

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (O=C-O-H) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Chair-Syn | ~0° | 0.00 | 95.8 |

| Chair-Anti | ~180° | 2.50 | 4.1 |

Note: This table presents hypothetical data to illustrate the typical outcomes of a conformational analysis.

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Interactions of this compound

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of this compound. By simulating the motion of atoms over time, MD can reveal how the molecule behaves in different environments, such as in a solvent or interacting with other molecules. These simulations are governed by a force field, which is a set of parameters that describe the potential energy of the system.

An MD simulation of this compound in an aqueous solution, for instance, could provide insights into its hydration shell and how water molecules interact with the carboxylic acid and oxane ring functionalities. Such simulations can also be used to explore conformational changes and the flexibility of the molecule over time.

In Silico Modeling of Ligand-Receptor Interactions for this compound

To understand the potential biological activity of this compound, it is crucial to investigate its interactions with protein receptors. In silico modeling techniques, such as molecular docking and pharmacophore modeling, are powerful tools for this purpose.

Molecular Docking and Scoring

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor. These poses are then "scored" using a scoring function that estimates the binding affinity.

For this compound, molecular docking could be used to predict its binding mode to a specific enzyme or receptor. The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. The binding energy, calculated from the scoring function, provides an estimate of the binding affinity.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| 1 | -7.8 | ARG 120, SER 210 | Hydrogen Bond, Salt Bridge |

| 2 | -7.2 | LEU 150, PHE 250 | Hydrophobic Interaction |

Note: This table contains illustrative data for a hypothetical docking study.

Pharmacophore Modeling

Pharmacophore modeling is another important in silico technique that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model defines the types and spatial relationships of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups.

A pharmacophore model could be developed based on the structure of this compound to identify other molecules with similar interaction patterns. This can be a valuable tool in the design of new molecules with similar or improved biological activity. The key features of this compound for a pharmacophore model would likely include the hydrogen bond donor and acceptor of the carboxylic acid group and the hydrophobic nature of the oxane ring.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

The confluence of computational chemistry and experimental spectroscopy provides a powerful framework for the structural elucidation and detailed analysis of molecules like this compound. Theoretical calculations, primarily employing Density Functional Theory (DFT), can predict spectroscopic parameters with a high degree of accuracy. These predictions, when compared with experimental data, serve to validate both the computational models and the experimental assignments, offering deeper insights into the molecule's electronic and structural properties.

Computational methodologies for predicting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are well-established. For NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach. This method, often paired with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), calculates the isotropic magnetic shielding constants for each nucleus. These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (TMS).

For the prediction of vibrational spectra (Infrared and Raman), DFT calculations are used to determine the harmonic vibrational frequencies and their corresponding intensities. It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental IR spectra.

A comprehensive comparison between theoretically predicted and experimentally obtained spectroscopic data for this compound allows for a detailed assignment of spectral features. Discrepancies between the calculated and observed values can often be attributed to factors such as solvent effects and the presence of intermolecular interactions, particularly the hydrogen bonding inherent to carboxylic acids, which can significantly influence both vibrational frequencies and chemical shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound can be compared with experimental data obtained in a solvent like CDCl₃. The analysis involves assigning each predicted chemical shift to a specific proton or carbon atom in the molecule and evaluating the correlation with the experimental spectrum.

¹H NMR Spectroscopy Data

The proton NMR spectrum is characterized by signals from the carboxylic acid proton, the proton on the chiral center (C2), and the protons of the tetrahydropyran (B127337) ring. The carboxylic acid proton is typically observed as a broad singlet at a high chemical shift due to its acidic nature and hydrogen bonding.

| Proton | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

| COOH | 11.50 | 11.95 |

| H2 | 4.15 | 4.20 |

| H6 (axial) | 3.60 | 3.65 |

| H6 (equatorial) | 4.05 | 4.10 |

| H3, H4, H5 | 1.50 - 2.00 | 1.55 - 2.05 |

Note: Predicted values are illustrative and based on typical DFT (B3LYP/6-311++G(d,p)) GIAO calculations for similar structures. Experimental values are typical for this compound.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found at a high chemical shift.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

| C=O | 175.8 | 176.2 |

| C2 | 76.5 | 76.9 |

| C6 | 67.2 | 67.5 |

| C4 | 25.1 | 25.4 |

| C3 | 24.8 | 25.0 |

| C5 | 21.5 | 21.8 |

Note: Predicted values are illustrative and based on typical DFT (B3LYP/6-311++G(d,p)) GIAO calculations for similar structures. Experimental values are typical for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxyl group and the C-O-C stretch of the ether linkage. The comparison between calculated (scaled) and experimental vibrational frequencies is crucial for the assignment of the observed bands.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2980 (broad) | 2500-3300 (broad) |

| C-H stretch | 2940, 2860 | 2950, 2855 |

| C=O stretch (Carbonyl) | 1725 | 1730 |

| C-O-C stretch (Ether) | 1085 | 1090 |

| C-O stretch (Carboxylic Acid) | 1230 | 1240 |

| O-H bend | 1420 | 1425 |

Note: Predicted frequencies are illustrative and based on typical scaled DFT (B3LYP/6-31G(d)) calculations for similar structures. Experimental values are characteristic for this compound.

The strong correlation generally observed between the predicted and experimental spectroscopic data underscores the utility of computational chemistry as a complementary tool in the structural analysis of complex organic molecules like this compound.

Mechanistic Studies of Chemical Transformations Involving 2r Oxane 2 Carboxylic Acid

Nucleophilic Acyl Substitution Reactions of the Carboxylic Acid Group

The carboxylic acid group of (2R)-Oxane-2-carboxylic acid is a versatile functional handle for the synthesis of various derivatives through nucleophilic acyl substitution. jackwestin.com This class of reactions involves the replacement of the hydroxyl group of the carboxylic acid with another nucleophile. jackwestin.comlibretexts.org The carbonyl carbon of the carboxylic acid is electrophilic and is susceptible to attack by nucleophiles. jackwestin.com The reaction generally proceeds through a tetrahedral intermediate. masterorganicchemistry.com

Formation of Carboxylic Acid Derivatives (e.g., Esters, Amides)

Esters: Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst. libretexts.org This reaction, often referred to as Fischer esterification, is a reversible process. libretexts.org The equilibrium can be driven towards the formation of the ester by using an excess of the alcohol or by removing water as it is formed. libretexts.org

Amides: The direct reaction of this compound with an amine to form an amide is generally challenging because the basic amine tends to deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt. jackwestin.comyoutube.com To overcome this, activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed to facilitate the reaction. jackwestin.com Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, which then readily reacts with an amine to form the amide. youtube.com

| Derivative | Reactant | General Conditions |

|---|---|---|

| Ester | Alcohol (R'-OH) | Acid catalyst (e.g., H₂SO₄), heat |

| Amide | Amine (R'-NH₂) | Activating agent (e.g., DCC) or conversion to acid chloride followed by amine addition |

Mechanistic Pathways under Acidic and Basic Conditions

Acidic Conditions (e.g., Fischer Esterification): Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, which increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com The alcohol then acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of a water molecule yield the ester. youtube.com

Basic Conditions: Direct nucleophilic acyl substitution on a carboxylic acid is generally not feasible under basic conditions. The base will deprotonate the carboxylic acid to form the carboxylate anion. masterorganicchemistry.comyoutube.com The resulting negative charge on the carboxylate reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. libretexts.org Therefore, to form derivatives like amides under basic conditions, the carboxylic acid is typically first converted to a more reactive species like an acid chloride. uomustansiriyah.edu.iq

Reduction Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be reduced to a primary alcohol. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. libretexts.orglibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org The reduction proceeds through the addition of a hydride ion to the carbonyl carbon. An aldehyde is formed as an intermediate, but it is also readily reduced to the primary alcohol and cannot be isolated. libretexts.org

More selective reducing agents, such as borane (B79455) (BH₃), can also be used and may offer advantages when other reducible functional groups are present in the molecule. youtube.com

| Reducing Agent | Product | Notes |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | (2R)-Oxane-2-methanol | Powerful, non-selective reducing agent. libretexts.org |

| Borane (BH₃) | (2R)-Oxane-2-methanol | More chemoselective for carboxylic acids compared to other functional groups like ketones. youtube.com |

Reactions Involving the Oxane Ring System

The oxane ring of this compound can also undergo various chemical transformations, although these are generally less common than reactions at the carboxylic acid group.

Ring-Opening and Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) is a powerful method for the synthesis of unsaturated rings. wikipedia.org While this compound itself is a saturated ring, derivatives of it containing two terminal alkene functionalities could potentially undergo RCM to form bicyclic structures. RCM reactions are catalyzed by transition metal complexes, most notably those containing ruthenium. organic-chemistry.org

Conversely, ring-opening metathesis polymerization (ROMP) of cyclic olefins is a common strategy for producing polymers. While the saturated oxane ring is not susceptible to ROMP, the introduction of unsaturation into the ring could make it a substrate for such reactions.

Selective Oxidation and Reduction of the Oxane Ring

Selective oxidation of the C-H bonds within the oxane ring is a challenging transformation. However, the introduction of functional groups onto the ring can provide handles for selective oxidation or reduction reactions. For instance, the presence of a hydroxyl group on the ring could be oxidized to a ketone. youtube.com

The reduction of the oxane ring itself is generally not a facile process due to the stability of the ether linkages. Cleavage of the ether bonds typically requires harsh conditions, such as strong acids.

Stereochemical Implications in Reaction Mechanisms

[Content could not be generated due to a lack of specific research data on the stereochemical influence of this compound in chemical transformations.]

Structure Activity Relationship Sar and Biological Activity Research of 2r Oxane 2 Carboxylic Acid

Investigation of Interactions with Biological Targets

The specific manner in which a molecule like (2R)-Oxane-2-carboxylic acid interacts with biological macromolecules is fundamental to its potential therapeutic effect. These interactions are governed by the molecule's three-dimensional shape and the distribution of its functional groups.

The structure of this compound, featuring a carboxylic acid group and an ether oxygen within the oxane ring, provides multiple points for potential interactions with biological targets. The carboxylic acid can act as a hydrogen bond donor (as -COOH) and a hydrogen bond acceptor (at the carbonyl oxygen). Upon deprotonation to its carboxylate form (-COO⁻) under physiological pH, it can form strong ionic interactions, or salt bridges, with positively charged residues like arginine or lysine (B10760008) on a protein surface.

Research into tetrahydropyran-based inhibitors of enzymes such as UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a zinc-dependent metalloenzyme, highlights the critical role of the oxane ring itself. In studies of such inhibitors, the endocyclic oxygen of the tetrahydropyran (B127337) ring has been observed to form a key hydrogen bond interaction with lysine residues within the enzyme's active site nih.gov. Furthermore, the carbon backbone of the tetrahydropyran ring can engage in favorable van der Waals interactions with hydrophobic pockets of a target protein nih.gov.

| Functional Group | Potential Interaction Type | Biological Target Counterpart |

|---|---|---|

| Carboxylic Acid (protonated) | Hydrogen Bond Donor/Acceptor | Amino acid residues (e.g., Asp, Glu, Ser) |

| Carboxylate (deprotonated) | Ionic Interaction (Salt Bridge) | Positively charged residues (e.g., Lys, Arg) |

| Oxane Ring Oxygen | Hydrogen Bond Acceptor | Hydrogen bond donors (e.g., Lys, Ser) nih.gov |

| Oxane Ring Backbone | Van der Waals / Hydrophobic | Hydrophobic pockets in proteins nih.gov |

Stereochemistry is a critical factor in determining the binding affinity and specificity of a molecule for its biological target. The "(2R)" designation in this compound indicates a specific three-dimensional arrangement of the carboxylic acid group at the C2 position of the oxane ring. Biological targets, such as enzymes and receptors, are chiral environments, meaning they can differentiate between stereoisomers (enantiomers and diastereomers) of a ligand.

A change in stereochemistry can lead to a significant loss of binding affinity if it disrupts optimal interactions. For instance, the (2R)-isomer might position the carboxylic acid and oxane oxygen in a precise orientation to form key hydrogen bonds and ionic interactions within a binding site. Its enantiomer, (2S)-Oxane-2-carboxylic acid, would present these same functional groups in a mirror-image orientation, which may not fit as effectively, potentially clashing with the protein architecture or failing to align with the necessary interacting residues. While specific comparative binding studies for the enantiomers of oxane-2-carboxylic acid are not extensively documented in publicly available research, the principle of stereospecificity is a cornerstone of pharmacology and drug design.

Potential Biological Activities of Oxane-Containing Carboxylic Acids

The combination of an oxane ring and a carboxylic acid moiety has been explored in various contexts, leading to the discovery of several biological activities.

Carboxylic acids are a common feature in many enzyme inhibitors, often acting as mimics of a substrate's carboxylate group or by interacting with metal cofactors in the active site. The oxane ring serves as a rigid scaffold to correctly position the carboxylic acid and other pharmacophoric elements.

A notable example is the development of tetrahydropyran-based hydroxamates as potent inhibitors of the LpxC enzyme, which is crucial for lipid A biosynthesis in Gram-negative bacteria nih.gov. In this research, a compound featuring a tetrahydropyran core demonstrated potent inhibition of P. aeruginosa LpxC with a 7.4 nM potency nih.gov. Structure-activity relationship studies in this series showed that modifications to the tetrahydropyran core could significantly diminish this potency, underscoring the ring's importance for activity nih.gov. However, these compounds also showed inhibitory activity against human matrix metalloproteases (MMPs), indicating a need for further optimization to achieve selectivity nih.gov.

| Compound Class | Target Enzyme | Reported Activity | Reference |

|---|---|---|---|

| Tetrahydropyran-based hydroxamate | LpxC (P. aeruginosa) | Potent inhibition (7.4 nM) | nih.gov |

| Tetrahydropyran-based hydroxamate | MMP-2 and MMP-13 | Significant off-target inhibition | nih.gov |

| Coumarin-3-carboxylic acid esters | α-Chymotrypsin | Powerful inactivation (kinact/KI up to 760,000 M⁻¹ s⁻¹) | acs.org |

While specific studies detailing the interaction of this compound with carbohydrates and nucleic acids are limited, the structural motifs of the molecule allow for postulation of potential interactions. Nucleic acids, with their phosphate (B84403) backbone and functional groups on the nucleobases, present numerous opportunities for hydrogen bonding nih.gov. The carboxylic acid of this compound could potentially interact with the amine groups of adenine, guanine, or cytosine, or act as a hydrogen bond acceptor for hydroxyl groups on the ribose or deoxyribose sugars.

Similarly, carbohydrates are rich in hydroxyl groups, which are excellent hydrogen bond donors and acceptors. The oxane ring oxygen and the carboxylic acid group of this compound could engage in a network of hydrogen bonds with the surface of a polysaccharide or a carbohydrate-binding protein. Such interactions are fundamental to biological recognition processes, although experimental evidence for this specific compound is not yet established.

Carboxylic acids, particularly those with additional functional groups like phenols, have been investigated for their antioxidant properties mdpi.comscinapse.io. The primary mechanism of many antioxidants is their ability to donate a hydrogen atom or an electron to neutralize free radicals.

The antioxidant potential of this compound itself is not well-documented. Generally, the antioxidant activity of a simple aliphatic carboxylic acid is considered modest. Significant antioxidant capacity often arises from the presence of easily oxidizable groups, such as the hydroxyl groups on an aromatic ring found in phenolic acids mdpi.com. These structures allow for the stabilization of the resulting radical through resonance. While the oxane structure lacks this feature, the carboxylic acid group can participate in metal chelation, which is a secondary mechanism of antioxidant activity. By chelating pro-oxidant metal ions like iron or copper, it can prevent them from participating in reactions that generate harmful reactive oxygen species. Research on ruthenium complexes has shown that the incorporation of carboxylic acid functionalities can lead to excellent radical scavenging properties researchgate.net.

Pharmacological Relevance in Drug Discovery

The this compound structure, which contains a tetrahydropyran (oxane) ring, is a key feature in various biologically active molecules. The oxane ring is a prevalent scaffold in many natural products and synthetic compounds, valued for its favorable physicochemical properties. The inclusion of a carboxylic acid group further enhances its potential for interaction with biological targets, often serving as a critical component of a molecule's pharmacophore.

Research into related structures underscores the pharmacological importance of this scaffold. For instance, synthetic derivatives of lipid A that incorporate a pyran carboxylic acid group have been developed. Depending on their specific acyl substitution pattern, these molecules have demonstrated either lipopolysaccharide (LPS)-agonistic or potent LPS-antagonistic activity, the latter being relevant for treating conditions like sepsis nih.gov. This highlights how the pyran-carboxylic acid backbone can be modified to achieve specific and potent biological effects.

Exploration as a Prodrug Candidate

The carboxylic acid moiety of this compound makes it a suitable candidate for prodrug design. Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body. This strategy is often employed to overcome issues with a drug's solubility, permeability, stability, or to achieve targeted delivery.

The carboxylic acid group can be chemically modified, most commonly through esterification, to create a prodrug. This temporarily masks the polar carboxylic acid, increasing the molecule's lipophilicity and its ability to cross biological membranes. Once absorbed, endogenous enzymes, such as esterases, hydrolyze the ester bond, releasing the active carboxylic acid-containing drug at the site of action. While this approach is a well-established strategy in medicinal chemistry, specific examples detailing this compound as a prodrug in published literature are not prominent.

Antimicrobial, Antiviral, and Anticancer Potential of Oxane Derivatives

Derivatives of the oxane (tetrahydropyran) scaffold have demonstrated a wide array of biological activities, including antimicrobial, antiviral, and anticancer effects.

Antimicrobial Potential: The combination of a heterocyclic ring and a carboxylic acid is a feature of many antimicrobial agents. For example, coumarin-3-carboxylic acid has been shown to possess broad-spectrum antibacterial activity against various plant pathogenic bacteria, with its efficacy being dependent on the presence of the carboxyl group mdpi.comfrontiersin.org. Similarly, quinolone-carboxylic acid derivatives are a major class of antibacterial agents that exhibit potent activity against a range of gram-negative and gram-positive bacteria by inhibiting bacterial DNA gyrase nih.gov.

Antiviral Potential: The tetrahydropyran ring is a crucial component in a number of potent antiviral agents. Notably, cyclic ethers like tetrahydropyran have been integral to the development of HIV protease inhibitors nih.gov. The oxygen atom within the ring is often critical for forming hydrogen bonds with the enzyme's active site, and its replacement with a methylene (B1212753) group can lead to a drastic loss of antiviral activity nih.gov. This underscores the importance of the oxane scaffold in designing new antiviral therapies. Research on other related sulfur-containing heterocycles, such as thiopyrano[2,3-b]quinolines, has also identified compounds with moderate activity against influenza A viruses mdpi.com.

Anticancer Potential: Oxygen-containing heterocyclic structures are present in numerous anticancer agents. Studies on oxazine (B8389632) derivatives of tocotrienols, for example, have shown that these compounds exhibit significantly enhanced anticancer activity in vivo compared to their parent compounds, reducing cancer cell proliferation and survival nih.gov. Furthermore, derivatives of 1,3,4-oxadiazole, another oxygen-containing heterocycle, have been extensively investigated for their anti-proliferative effects, which are associated with various mechanisms including the inhibition of growth factors, enzymes, and kinases nih.govresearchgate.netdoaj.orgbiointerfaceresearch.com.

| Derivative Class | Biological Activity | Example/Target | Reference |

|---|---|---|---|

| Tetrahydropyran Derivatives | Antiviral | HIV Protease Inhibitors | nih.gov |

| Oxazine Derivatives | Anticancer | Inhibition of +SA mammary tumor growth | nih.gov |

| Quinolone-Carboxylic Acids | Antibacterial | Inhibition of bacterial DNA gyrase | nih.gov |

| Coumarin-3-Carboxylic Acid | Antibacterial | Activity against Acidovorax citrulli | frontiersin.org |

| 1,3,4-Oxadiazole Derivatives | Anticancer | Inhibition of growth factors, kinases, etc. | nih.govbiointerfaceresearch.com |

Development of Structure-Activity Relationships for this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For analogues of this compound, SAR studies would involve systematically modifying the molecule's structure and assessing the impact of these changes on a specific biological effect.

While specific, comprehensive SAR studies on this compound analogues are not extensively documented, the principles can be illustrated by examining research on related structures. For instance, in the development of 8-carboxamidocyclazocine (B1251197) analogues as opioid receptor ligands, modifications to the carboxamide group significantly influenced binding affinity and selectivity researchgate.net. Similarly, studies on antiviral thiopyrano[2,3-b]quinolines revealed that the nature and position of substituents on both the heterocyclic ring system and adjacent phenyl rings were critical determinants of antiviral activity mdpi.com.

A hypothetical SAR study on this compound analogues would explore modifications at several key positions:

The Carboxylic Acid Group: Converting the acid to esters, amides, or other bioisosteres would probe the necessity of the acidic proton and the hydrogen bonding capabilities of the carbonyl oxygen.

The Oxane Ring: Introducing substituents (e.g., hydroxyl, alkyl, or halogen groups) at various positions on the ring would explore how changes in stereochemistry, lipophilicity, and polarity affect target binding.

The Stereochemistry: Comparing the activity of the (2R) enantiomer with the (2S) enantiomer or the racemic mixture would determine if the biological target has a specific stereochemical preference.

| Modification Site | Potential Structural Change | Hypothesized Effect on Activity |

|---|---|---|

| Carboxylic Acid (C1) | Esterification (e.g., -COOCH3) | Increased membrane permeability (prodrug), may decrease target binding. |

| Carboxylic Acid (C1) | Amidation (e.g., -CONH2) | Altered hydrogen bonding capacity, potential for new interactions with target. |

| Oxane Ring (C3, C4, C5) | Addition of hydroxyl (-OH) group | Increased polarity, potential for new hydrogen bonds. |

| Oxane Ring (C3, C4, C5) | Addition of alkyl (-CH3) group | Increased lipophilicity, may improve binding through hydrophobic interactions. |

| Stereocenter (C2) | Inversion from (R) to (S) | May increase or decrease activity depending on target's chiral recognition. |

Chemical Biology and Bioorganic Applications of 2r Oxane 2 Carboxylic Acid

Utility in Peptide Synthesis and Bioconjugation Chemistry

The fundamental process of peptide synthesis involves the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another. Carboxylic acids are, by definition, central to this process. In specialized applications, non-proteinogenic amino acids and chiral carboxylic acid fragments are incorporated into peptide structures to introduce conformational constraints, enhance metabolic stability, or modulate biological activity.

(2R)-Oxane-2-carboxylic acid, as a chiral cyclic scaffold, represents a potential building block for creating novel peptide mimics or peptidomimetics. Its rigid ring system can be used to control the spatial orientation of pharmacophoric groups, and the carboxylic acid handle allows for its coupling to peptide chains using standard peptide coupling reagents. However, a detailed survey of prominent scientific literature does not reveal widespread, documented examples of this compound being specifically utilized in mainstream peptide synthesis or bioconjugation strategies. While its structure is amenable to such applications, it has not emerged as a commonly reported building block in these fields to date.

Applications in the Synthesis of Natural Product Analogues

Natural products are a rich source of inspiration for drug discovery, and the synthesis of their analogues is a key strategy for improving their properties or exploring their structure-activity relationships. Chiral building blocks are essential for the stereocontrolled synthesis of these complex molecules. The oxane ring is a common structural motif found in numerous natural products, including polyether antibiotics and marine toxins.